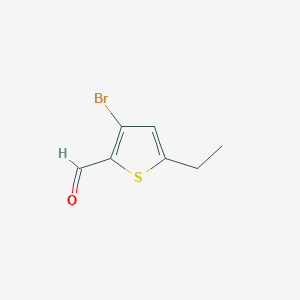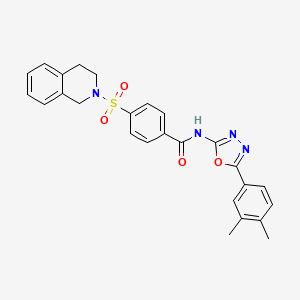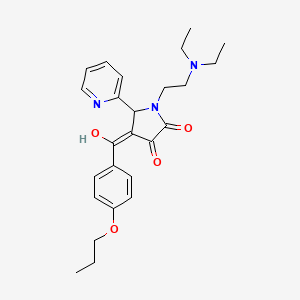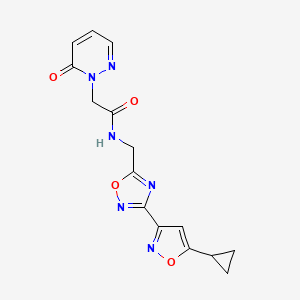
3-Bromo-5-ethylthiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-ethylthiophene-2-carbaldehyde is a chemical compound with the molecular formula C7H7BrOS and a molecular weight of 219.1 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-ethylthiophene-2-carbaldehyde consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with a bromine atom at the 3-position, an ethyl group at the 5-position, and a formyl group (carbaldehyde) at the 2-position .Physical And Chemical Properties Analysis
3-Bromo-5-ethylthiophene-2-carbaldehyde is a liquid at room temperature . Other physical and chemical properties such as boiling point, density, and solubility were not found in the sources I accessed .Aplicaciones Científicas De Investigación
Radical Ring Closures and Cyclization
Radical ring closure techniques have been developed to synthesize various complex molecular structures, including 3,4-dihydro-1H-quinolin-2-one and 2,3-dihydroindole-1-carbaldehyde, from isocyanato carbon-centered radicals. This process, involving the generation of radicals from corresponding bromides and their cyclization, demonstrates the utility of halogenated thiophenes in synthesizing pharmacologically relevant compounds (Minin & Walton, 2003).
Photochemical Synthesis
Photochemical methods have been employed to convert halogenothiophenes, including bromo- and iodo-thiophene carbaldehydes, into phenyl derivatives through irradiation. This technique underscores the potential of bromoethylthiophene derivatives in photochemically induced transformations, facilitating the synthesis of structurally diverse thiophene derivatives (Antonioletti et al., 1986).
Domino Reactions for Aminothiophenes
A domino reaction of vinyl azides with 1,4-dithiane-2,5-diol has been developed for the facile preparation of 3,5-disubstituted-4-aminothiophene-2-carbaldehyde. This highlights an efficient and eco-friendly approach to synthesize amino-substituted thiophene derivatives, showcasing the versatility of bromoethylthiophene compounds in constructing nitrogen-containing heterocycles (Chen et al., 2014).
Synthesis of Thiophene Derivatives
3-Bromo-, 3,5-dibromo-, and 3,4,5-tribromo-2-thienyllithium compounds have been used as precursors for the synthesis of a variety of thiophene derivatives, including carbaldehydes and carbonitriles. This demonstrates the role of bromo-substituted thiophenes in the versatile synthesis of thiophene-based molecules with potential applications in organic electronics and materials science (Hawkins et al., 1994).
Physicochemical and DNA-Binding Analysis
Bromo-substituted thiophene carbaldehydes have been utilized in the synthesis of N3S2 pentadentate Schiff base ligands. Extensive physicochemical, thermal, and DNA-binding analyses of these ligands and their copper complexes offer insights into their structural properties and potential as anticancer agents, highlighting the biomedical applications of bromoethylthiophene derivatives (Warad et al., 2020).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
3-bromo-5-ethylthiophene-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-2-5-3-6(8)7(4-9)10-5/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYPNHCBGQLULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-ethylthiophene-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-9-hydroxy-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]decane-8-carbonitrile](/img/structure/B2698324.png)


![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,2-diphenylacetamide](/img/structure/B2698332.png)
![(Z)-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N'-hydroxyethanimidamide](/img/structure/B2698334.png)
![[3-(Methoxymethyl)pyridin-4-yl]methanamine](/img/structure/B2698337.png)

![4-(N,N-diethylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698339.png)




![[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate](/img/structure/B2698346.png)
